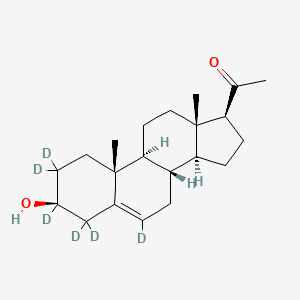
Pregnenolone-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregnenolone-d6 is a stable isotope-labeled form of pregnenolone, a naturally occurring steroid hormone. Pregnenolone serves as a precursor in the biosynthesis of various steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. The "d6" indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnenolone-d6 can be synthesized through chemical reactions involving pregnenolone and deuterium-labeled reagents. The process typically involves the use of deuterium gas or deuterated solvents to achieve the desired isotopic labeling.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques such as catalytic hydrogenation and isotopic exchange reactions. These methods ensure high purity and yield of the labeled compound, making it suitable for various research and analytical applications.
Chemical Reactions Analysis
Types of Reactions: Pregnenolone-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or iodine.
Major Products Formed:
Oxidation: Formation of this compound-3,20-dione.
Reduction: Reduction of double bonds to produce this compound-3β-ol.
Substitution: Introduction of halogen atoms at various positions on the steroid ring structure.
Scientific Research Applications
Pregnenolone-d6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and chromatography.
Biology: Studying steroid hormone biosynthesis and metabolism.
Medicine: Investigating the role of pregnenolone in neurosteroid activity and its potential therapeutic effects.
Industry: Quality control and validation of analytical methods in pharmaceuticals.
Mechanism of Action
Pregnenolone-d6 exerts its effects through its role as a precursor to various steroid hormones. It is involved in the biosynthesis of hormones that regulate a wide range of physiological processes, including stress response, immune function, and reproductive health. The molecular targets and pathways involved include steroidogenic enzymes and hormone receptors.
Comparison with Similar Compounds
Pregnenolone-d6 is similar to other deuterium-labeled steroids, such as deuterium-labeled DHEA and progesterone. its unique isotopic labeling allows for more accurate and reliable research applications. Other similar compounds include:
DHEA-d6: Another steroid hormone precursor with deuterium labeling.
Progesterone-d6: A deuterium-labeled form of progesterone used in similar research applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,3,4,4,6-hexadeuterio-3-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1/i4D,8D2,12D2,15D |
InChI Key |
ORNBQBCIOKFOEO-NKURGQCQSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4C(=O)C)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
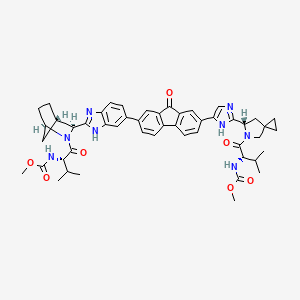
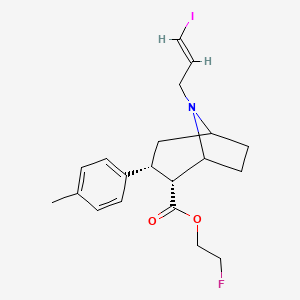
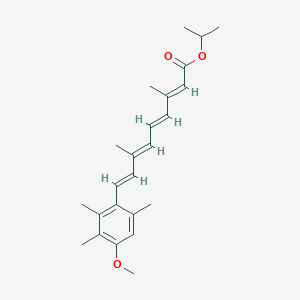
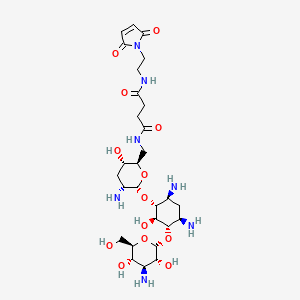
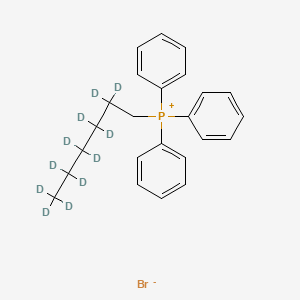
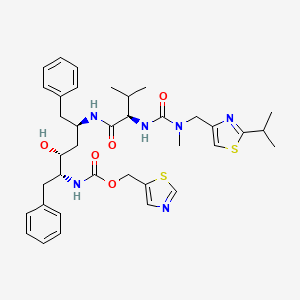
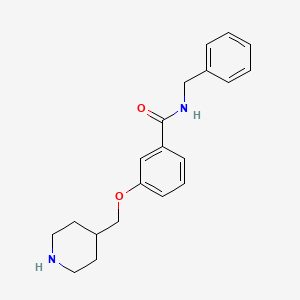
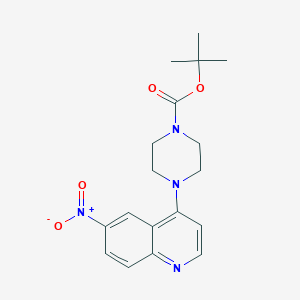
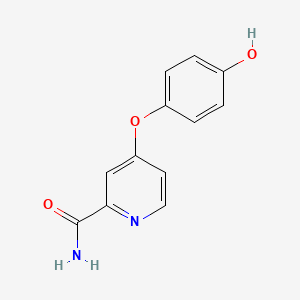
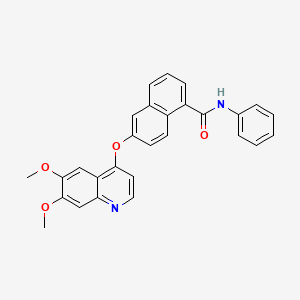
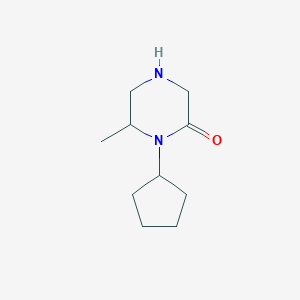
![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
